molecular formula C16H22N2O2 B7882946 p-Benzoquinone, 2,5-dipiperidino- CAS No. 1521-04-6

p-Benzoquinone, 2,5-dipiperidino-

Cat. No.: B7882946
CAS No.: 1521-04-6
M. Wt: 274.36 g/mol
InChI Key: WFIDDRHNWGUXPL-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-dipiperidino- is a quinone derivative characterized by the presence of two piperidine groups attached to the benzoquinone core Quinones are a class of organic compounds that are widely studied due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 2,5-dipiperidino- typically involves the reaction of p-benzoquinone with piperidine under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic addition of the piperidine to the benzoquinone, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production of p-Benzoquinone, 2,5-dipiperidino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper-modified titanium silicalite-1 (Cu/TS-1) can be employed to facilitate the oxidation steps .

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 2,5-dipiperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and manganese dioxide (MnO₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

p-Benzoquinone, 2,5-dipiperidino- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dipiperidino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative damage. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    p-Benzoquinone: The parent compound without piperidine groups.

    1,4-Naphthoquinone: A structurally related quinone with different biological activities.

    2,5-Dimethyl-p-benzoquinone: A methyl-substituted derivative with distinct chemical properties.

Uniqueness

The piperidine groups also contribute to its distinct biological activities compared to other quinones .

Properties

IUPAC Name

2,5-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-12-14(18-9-5-2-6-10-18)16(20)11-13(15)17-7-3-1-4-8-17/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIDDRHNWGUXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)C(=CC2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283584
Record name p-Benzoquinone, 2,5-dipiperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-04-6
Record name 2,4-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2,5-dipiperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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